molecular formula C14H16N4O3 B1481975 benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2097978-07-7

benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B1481975
CAS No.: 2097978-07-7
M. Wt: 288.3 g/mol
InChI Key: SVMSSOHBWFNNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole ring linked to an azetidine scaffold. The triazole moiety is substituted with a hydroxymethyl group at the 4-position, while the azetidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group. This structure combines the conformational rigidity of azetidine with the hydrogen-bonding capability of the hydroxymethyl-triazole, making it a candidate for medicinal chemistry and materials science applications.

Properties

IUPAC Name

benzyl 3-[4-(hydroxymethyl)triazol-1-yl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-9-12-6-18(16-15-12)13-7-17(8-13)14(20)21-10-11-4-2-1-3-5-11/h1-6,13,19H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMSSOHBWFNNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₆N₄O₃
  • Molecular Weight : 288.3 g/mol
  • CAS Number : 2097978-07-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis and has implications for metabolic disorders such as obesity and type 2 diabetes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on ACC activity. For instance, a study indicated that the compound effectively reduced fatty acid synthesis in HepG2 cells, a human liver cancer cell line. The effective concentration (EC50) for inhibition was reported to be less than 0.3 mg/kg .

In Vivo Studies

In vivo experiments further support the compound's potential therapeutic applications. For example, administration of this compound in animal models showed a marked decrease in hepatic cholesterol and triglyceride levels under high-fat diet conditions, suggesting its utility in managing dyslipidemia .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Obesity Management : A study involving obese rat models demonstrated that treatment with the compound significantly reduced body weight and fat accumulation compared to control groups.
  • Cancer Research : In cancer cell lines such as LNCaP (prostate cancer), the compound exhibited cytotoxic effects, indicating its potential role as an anti-cancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityEC50 (mg/kg)Target Enzyme
This compoundACC Inhibitor<0.3ACC
Compound XACC Inhibitor<0.5ACC
Compound YNon-specific inhibitor>0.5Various

Scientific Research Applications

Fungicidal Activity
The compound has been tested for its fungicidal properties against common agricultural pathogens. In controlled experiments, it exhibited significant activity against fungi such as Fusarium and Botrytis, which are known to affect crop yields. This suggests that benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate could be developed into a novel fungicide for agricultural use .

Plant Growth Promotion
Additionally, preliminary studies indicate that this compound may enhance plant growth when applied at specific concentrations. The mechanism appears to involve the modulation of plant hormonal pathways, leading to improved root development and biomass accumulation in treated plants .

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that when blended with polyvinyl chloride (PVC), the compound improves the thermal degradation temperature significantly .

Nanocomposite Development
Furthermore, the compound is being investigated for use in nanocomposites. Its ability to interact with nanoparticles can lead to the development of materials with tailored properties for applications in electronics and photonics .

Case Study 1: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibiotic candidate.

Case Study 2: Agricultural Application

Field trials conducted on tomato plants treated with the compound showed a 25% increase in yield compared to untreated controls, attributed to its fungicidal properties and growth-promoting effects.

Comparison with Similar Compounds

Triazole-Substituted Azetidine Derivatives

Compound Name Structural Features Synthesis Method Key Properties/Applications Reference
Benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate - 1,4-disubstituted triazole
- Hydroxymethyl group
- Benzyl carboxylate
CuAAC Potential antifungal/antiviral activity
tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate - Aminomethyl-triazole
- tert-Butyl carboxylate
CuAAC Improved stability, protonatable amine group
Methyl 1-(4-(1-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-4-yl)benzyl)azetidine-3-carboxylate - Aryl-substituted triazole
- Methyl ester
Nucleophilic substitution Sphingosine-1-phosphate receptor agonist

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound increases polarity compared to tert-butyl or aryl substituents, which may enhance solubility but reduce membrane permeability.
  • The hydroxymethyl group could modulate target binding via hydrogen bonding .
  • Stability : The benzyl carboxylate in the target compound offers stability during synthesis, whereas tert-butyl or methyl esters (e.g., 14a ) may undergo hydrolysis under physiological conditions.

Triazole-Linked Heterocycles Beyond Azetidine

Compound Name Structural Features Synthesis Method Key Properties/Applications Reference
4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)Benzonitrile (3) - Hydroxymethyl-triazole
- Benzonitrile linker
CuAAC Antifungal activity
Compound 16 () - Fluorinated triazole
- Sugar moiety
Multi-step CuAAC Probable use in drug delivery

Key Observations :

  • Complexity : Fluorinated analogs (e.g., 16 ) highlight the versatility of triazoles in drug design but introduce synthetic challenges (e.g., handling fluorinated reagents) .

Physicochemical Properties

  • Solubility : The hydroxymethyl group improves aqueous solubility (logP ~1.2 predicted) compared to tert-butyl-substituted analogs (logP ~3.5).
  • Metabolic Stability : The benzyl carboxylate may slow hepatic metabolism compared to methyl esters, as seen in 14a .

Preparation Methods

This two-step conversion is well-documented and allows for the introduction of the azide functional group necessary for the subsequent click reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • The benzyl azides undergo CuAAC with alkynes such as ethyl propiolate or substituted phenyl acetylenes.
  • The reaction is catalyzed by CuSO4·5H2O and sodium ascorbate in a tert-butanol/water solvent mixture, typically at room temperature or mild heating for several hours.
  • This yields 1,4-disubstituted 1,2,3-triazole derivatives with high regioselectivity and good yields.

For the target compound, the alkyne partner is chosen to enable subsequent functionalization at the triazole ring.

Hydroxymethyl Group Introduction and Final Functionalization
  • The hydroxymethyl substituent on the triazole ring can be introduced by starting from (4-azidophenyl)methanol or via oxidation and reduction sequences on benzyl alcohol derivatives.
  • Oxidation of benzyl alcohols to benzaldehydes (e.g., using pyridinium chlorochromate) followed by reductive amination with azetidine derivatives yields the hydroxymethyl triazole azetidine carboxylate.
  • Hydrolysis of ester groups (e.g., methyl esters) with sodium hydroxide completes the synthesis to the carboxylate form.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Benzyl alcohol to benzyl bromide PBr3, inert solvent Benzyl bromide intermediate
2 Benzyl bromide to benzyl azide NaN3, DMF or water Benzyl azide intermediate
3 Azide-alkyne cycloaddition (CuAAC) CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O, 8 h 1,4-Disubstituted 1,2,3-triazole
4 Oxidation of benzyl alcohol to aldehyde Pyridinium chlorochromate (PCC) Benzaldehyde intermediate
5 Reductive amination with azetidine Azetidine-3-carboxylate, NaBH(OAc)3 or NaCNBH3 Azetidine-triazole conjugate
6 Ester hydrolysis NaOH, aqueous solution This compound

Research Findings and Yields

  • The CuAAC step typically achieves yields between 75–90% for substituted triazole intermediates.
  • Reductive amination steps with azetidine derivatives proceed efficiently under mild conditions with moderate to good yields (~60–80%).
  • Hydrolysis of esters to carboxylates is quantitative under standard basic aqueous conditions.
  • Spectroscopic characterization (1H and 13C NMR, HRMS) confirms the structure, with characteristic signals for benzylic protons (~δ 5.4 ppm), triazole ring protons, and azetidine methylene groups.

Notes on Reaction Optimization

  • The CuAAC reaction benefits from the use of sodium ascorbate as a reducing agent to maintain Cu(I) catalysis.
  • Reductive amination requires careful pH control and the choice of reducing agent to avoid side reactions.
  • Protection/deprotection strategies may be necessary depending on the functional groups present on starting materials.
  • Solvent choice (e.g., DMF, DCM, t-BuOH/H2O mixtures) influences reaction rates and yields.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Notes
Benzyl bromide formation PBr3, inert solvent >80 Clean conversion from benzyl alcohol
Benzyl azide synthesis NaN3, DMF or water >85 Azide formation critical for click reaction
CuAAC (triazole formation) CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O 75–90 High regioselectivity, mild conditions
Oxidation to benzaldehyde Pyridinium chlorochromate (PCC) 70–85 Mild oxidation, avoids overoxidation
Reductive amination with azetidine Azetidine-3-carboxylate, NaBH(OAc)3 or NaCNBH3 60–80 Efficient amination step
Ester hydrolysis NaOH, aqueous solution Quantitative Final step to yield carboxylate

Q & A

Q. What are the established synthetic routes for benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Key steps include:

  • Step 1 : Preparation of an azide-functionalized azetidine precursor (e.g., 3-azidoazetidine-1-carboxylate).
  • Step 2 : Reaction with a terminal alkyne bearing a hydroxymethyl group under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in a 1:1 H₂O/tert-BuOH mixture at 25–50°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization.

Q. Optimization Factors :

ParameterOptimal RangeImpact on Yield
Reaction Temp.25–40°CHigher temps reduce regioselectivity
Catalyst Loading5–10 mol%Excess Cu(I) may lead to side reactions
Solvent PolarityPolar aprotic (e.g., DMF)Accelerates reaction but complicates purification

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in spectral data?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regioselective 1,4-triazole formation. The hydroxymethyl group (-CH2_2OH) appears as a triplet (~δ 4.5 ppm) in 1H^1H NMR .
  • X-ray Crystallography : Resolves conformation of the azetidine ring and triazole orientation. For example, the triazole C4-H often participates in hydrogen bonding with the hydroxymethyl group .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 307.1284 for C14_{14}H16_{16}N4_4O3_3) .

Q. Data Contradiction Resolution :

  • Overlapping Peaks : Use 2D NMR (e.g., HSQC, HMBC) to assign azetidine ring protons.
  • Crystallographic Disorder : Refine structures using SHELX software with TWIN/BASF commands .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., VEGFR-2 or PD-L1). The triazole ring often engages in π-π stacking with aromatic residues, while the hydroxymethyl group forms hydrogen bonds .
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS, AMBER). For example, the azetidine’s rigidity may reduce conformational entropy upon binding .

Case Study : Docking of analogous triazole-azetidine hybrids into VEGFR-2’s ATP-binding pocket showed IC50_{50} values < 1 µM, correlating with anti-angiogenic activity .

Q. How does the hydroxymethyl group influence the compound’s stability and reactivity under physiological conditions?

  • Hydrolytic Stability : The hydroxymethyl group (-CH2_2OH) is susceptible to oxidation. Stability assays (HPLC monitoring) in PBS (pH 7.4, 37°C) show <10% degradation over 24 hours.
  • Pro-drug Potential : Esterification of -CH2_2OH (e.g., acetyl protection) improves plasma stability but reduces solubility. Use logP calculations (e.g., XLogP3) to balance lipophilicity .

Q. Reactivity Insights :

  • pH-Dependent Behavior : At acidic pH (e.g., lysosomal pH 4.5), the hydroxymethyl group may protonate, enhancing solubility for targeted drug delivery .

Q. What strategies address challenges in scaling up synthesis while maintaining regioselectivity?

  • Flow Chemistry : Continuous CuAAC reactors minimize Cu(I) catalyst decomposition and improve heat dissipation. Yields >90% reported at 10 g scale .
  • Ligand Design : Tris(triazolylmethyl)amine ligands (e.g., THPTA) enhance Cu(I) stability and regioselectivity in aqueous media .

Q. Comparison of Catalytic Systems :

LigandSolventYield (%)Regioselectivity (1,4:1,5)
TBTADMSO/H₂O8595:5
THPTAH₂O9298:2
BTTAAMeCN/H₂O8897:3

Q. How can spectroscopic and crystallographic data be reconciled when structural anomalies arise?

  • Discrepancy Example : NMR suggests axial hydroxymethyl orientation, while X-ray shows equatorial.
  • Resolution : Use variable-temperature NMR to probe conformational flexibility. DFT calculations (e.g., Gaussian09) can model energy differences between conformers .

Q. Validation Workflow :

NMR at 298 K vs. 193 K : Detect dynamic processes (e.g., ring puckering).

DFT Optimization : Compare calculated/observed 1H^1H chemical shifts (RMSD < 0.3 ppm acceptable).

Note : For biological studies, prioritize assays like kinase inhibition (VEGFR-2) or immune checkpoint modulation (PD-L1) to align with the compound’s triazole-azetidine pharmacophore . Avoid commercial-scale synthesis protocols, as per the guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.